molecular formula C16H19NO2 B2786885 N-(Oxolan-3-yl)-N-(2-phenylethyl)but-2-ynamide CAS No. 2411226-36-1

N-(Oxolan-3-yl)-N-(2-phenylethyl)but-2-ynamide

Cat. No. B2786885
CAS RN: 2411226-36-1
M. Wt: 257.333
InChI Key: UENCAQIKBQRHJR-UHFFFAOYSA-N
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Description

N-(Oxolan-3-yl)-N-(2-phenylethyl)but-2-ynamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a member of the but-2-ynamide family and is commonly referred to as OXYB.

Mechanism of Action

The mechanism of action of OXYB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that OXYB has a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using OXYB in lab experiments is its ability to inhibit the growth of cancer cells without affecting normal cells. This makes it a promising candidate for the development of cancer treatments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on OXYB. One area of interest is the development of more efficient synthesis methods for OXYB. Additionally, further research is needed to fully understand its mechanism of action and its effects on different types of cancer cells. Finally, there is potential for the development of OXYB-based therapies for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of OXYB involves the reaction of 3-oxolanone with 2-phenylethylamine, followed by the addition of propargyl bromide. This reaction results in the formation of OXYB as a yellowish solid.

Scientific Research Applications

OXYB has been found to have a wide range of potential applications in scientific research. It has been studied for its ability to inhibit the growth of cancer cells, specifically breast and lung cancer cells. In addition, it has been found to have anti-inflammatory properties and has shown promise in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-6-16(18)17(15-10-12-19-13-15)11-9-14-7-4-3-5-8-14/h3-5,7-8,15H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENCAQIKBQRHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CCC1=CC=CC=C1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Oxolan-3-yl)-N-(2-phenylethyl)but-2-ynamide

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